molecular formula C36H48O19 B12518253 Isoangoroside C

Isoangoroside C

Cat. No.: B12518253
M. Wt: 784.8 g/mol
InChI Key: KLQXMRBGMLHBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Isoangoroside C is typically isolated from natural sources, specifically the roots of Scrophularia scorodonia . The isolation process involves extraction with solvents followed by purification using chromatographic techniques. The structure of this compound is determined based on spectral data . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.

Chemical Reactions Analysis

Isoangoroside C, like other phenylpropanoid glycosides, can undergo various chemical reactions. These include:

    Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the phenylpropanoid structure, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isoangoroside C has several scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of phenylpropanoid glycosides.

    Biology: In biological research, this compound is investigated for its potential effects on various biological systems.

    Medicine: this compound is explored for its potential therapeutic applications.

    Industry: In the industrial sector, this compound can be used as a natural antioxidant in food and cosmetic products.

Mechanism of Action

The mechanism of action of Isoangoroside C involves its interaction with various molecular targets and pathways. As an antioxidant, this compound can neutralize free radicals, thereby protecting cells from oxidative stress . It may also modulate inflammatory pathways, reducing inflammation and promoting tissue repair . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Isoangoroside C is part of a family of phenylpropanoid glycosides, which includes compounds like angoroside A, angoroside B, and angoroside C . These compounds share a similar core structure but differ in their specific substituents and glycosidic linkages. This compound is unique due to its specific glycosidic linkages and the presence of a feruloyl group . This structural uniqueness contributes to its distinct biological activities compared to other phenylpropanoid glycosides.

Conclusion

This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its unique structure and reactivity make it an interesting subject for scientific research, and its potential therapeutic benefits highlight its importance in medicine.

Properties

IUPAC Name

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXMRBGMLHBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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